BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-Depth Technical Guide to BOC-D-
Phenylglycinol: Structure, Stereochemistry, and
Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BOC-D-Phenylglycinol

Cat. No.: B105088

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
stereochemical properties, and synthetic applications of BOC-D-Phenylglycinol. It is an
essential chiral building block in the synthesis of numerous pharmaceutical compounds, valued
for its defined stereochemistry and role in asymmetric synthesis.

Core Structure and Chemical Identity

BOC-D-Phenylglycinol, systematically known as tert-butyl N-[(1R)-2-hydroxy-1-
phenylethyl]carbamate, is a carbamate-protected amino alcohol.[1] The structure features a
phenyl group and a hydroxymethyl group attached to a stereogenic carbon atom, which is
further protected with a tert-butyloxycarbonyl (BOC) group. This protecting group strategy is
fundamental in peptide synthesis and other organic transformations, preventing unwanted side
reactions at the amino group.[1]

The key structural features include:

e Asingle chiral center at the carbon atom bonded to the phenyl, amino, and hydroxymethyl
groups.

e The (R)-configuration at this stereocenter, which is crucial for its application in asymmetric
synthesis.
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» A BOC protecting group on the nitrogen atom, which is stable under a range of reaction

conditions but can be readily removed under acidic conditions.

» A primary alcohol functional group that can be further functionalized.

Physicochemical and Stereochemical Data

The precise stereochemistry and physical properties of BOC-D-Phenylglycinol are critical for

its use in pharmaceutical manufacturing. The quantitative data for this compound are

summarized in the table below.

Property Value
CAS Number 102089-74-7
Molecular Formula C13H19NOs
Molecular Weight 237.3 g/mol

tert-butyl N-[(1R)-2-hydroxy-1-
UPAC Name phenyleilthyl][(iartjama:/e '
Appearance White to off-white powder
Melting Point 131-137 °C

Specific Rotation [a]D2°

-39° to -40° (c=1 in CHCI5)

Purity =>99% (HPLC)
Density 1.102 g/cm3
Boiling Point 382.4 °C at 760 mmHg

Data sourced from multiple chemical suppliers and databases.[1]

Experimental Protocols

Synthesis of an Elagolix Intermediate via Mitsunobu

Reaction

© 2025 BenchChem. All rights reserved.

2/8 Tech Support


https://www.benchchem.com/product/b105088?utm_src=pdf-body
https://aapep.bocsci.com/product/boc-d-phenylglycinol-cas-102089-74-7-293366.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b105088?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

BOC-D-Phenylglycinol is a key starting material in the synthesis of Elagolix, a drug used to
treat endometriosis. The following protocol describes the Mitsunobu reaction to couple BOC-D-
Phenylglycinol with a pyrimidine derivative.

Reaction:

5-bromo-I-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(IH,3H)-dione + N-t-Boc-D-
phenylglycinol — 5-bromo-I-[2-fluoro-6-(trifluoromethyl) benzyl] -6-methyl-3- [2(R)-tert-
butoxycarbonylamino-2-phenylethyl]-pyrimidine-2,4-(IH,3H)-dione

Materials:

5-bromo-I-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-2,4(IH,3H)-dione (Formula
V)

N-t-Boc-D-phenylglycinol (Formula VI)

Triphenylphosphine (PPhs)

Di-tert-butyl azodicarboxylate (DBAD)

Toluene

Procedure:

e To a stirred solution of 5-bromo-I-[2-fluoro-6-(trifluoromethyl)benzyl]-6-methylpyrimidine-
2,4(1H,3H)-dione (25 g) in toluene (275 ml), add N-t-Boc-D-phenylglycinol (19.5 g) and
triphenylphosphine (25.6 g).

e Cool the mixture to 5-10°C.

e Slowly add a solution of di-tert-butyl azodicarboxylate in toluene (22.5 g in 100 ml) to the
reaction mixture.

» Allow the reaction to stir at room temperature overnight.

o Concentrate the resulting mixture under vacuum to obtain the crude product.[2]
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Experimental Workflow for Elagolix Intermediate Synthesis:

Workflow for the Synthesis of an Elagolix Intermediate
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Workflow for the Synthesis of an Elagolix Intermediate

Chiral HPLC for Enantiomeric Purity Determination

The enantiomeric purity of BOC-D-Phenylglycinol is critical for its applications. Chiral High-
Performance Liquid Chromatography (HPLC) is a standard method for its determination.

Principle:

This method relies on a chiral stationary phase (CSP) that interacts differently with the two
enantiomers of a compound, leading to their separation and distinct retention times.
Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often
effective for the separation of N-protected amino acids and their derivatives.

General Protocol:

Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series) is a suitable
starting point for method development.

» Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar
modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to
achieve baseline separation.

e Flow Rate: A flow rate of 0.5 to 1.5 mL/min is generally employed.

o Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-230 nm)
IS common.

o Sample Preparation: Dissolve a small amount of BOC-D-Phenylglycinol in the mobile
phase or a compatible solvent.

e Analysis: Inject the sample onto the HPLC system. The enantiomeric excess (e.e.) is
calculated from the peak areas of the two enantiomers.

NMR Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with a chiral solvating agent
(CSA), can be used to determine the enantiomeric purity of BOC-D-Phenylglycinol.
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Principle:

A chiral solvating agent forms diastereomeric complexes with the enantiomers of the analyte
through non-covalent interactions. These diastereomeric complexes have different NMR
spectra, allowing for the differentiation and quantification of the individual enantiomers.

General Protocol:

o Chiral Solvating Agent (CSA): Choose a suitable CSA that is known to interact with amino
alcohols. Examples include (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives or chiral acids.

e Sample Preparation:

Dissolve a known amount of BOC-D-Phenylglycinol in a deuterated solvent (e.g.,
CDCIs).

[¢]

[¢]

Acquire a standard *H NMR spectrum.

Add a molar equivalent of the CSA to the NMR tube.

[e]

[e]

Gently shake the tube to ensure mixing.
e NMR Acquisition: Acquire another *H NMR spectrum of the mixture.
e Analysis:

o Compare the spectrum with and without the CSA.

o Look for the splitting of signals corresponding to protons near the chiral center (e.g., the
methine proton or the methylene protons of the hydroxymethyl group).

o The integration of the split signals will correspond to the ratio of the enantiomers in the
sample, from which the enantiomeric excess can be calculated.[3]

Conclusion

BOC-D-Phenylglycinol is a versatile and indispensable chiral building block in modern organic
synthesis, particularly in the pharmaceutical industry. Its well-defined stereochemistry and the
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presence of orthogonal protecting and functional groups make it an ideal starting material for
the enantioselective synthesis of complex molecules. The experimental protocols outlined in
this guide provide a foundation for its application and analysis, ensuring the stereochemical
integrity of the final products.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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